molecular formula C11H17Cl2NO B2865246 2-Amino-1-(4-chlorophenyl)-3-methylbutan-1-ol hydrochloride CAS No. 1989659-25-7

2-Amino-1-(4-chlorophenyl)-3-methylbutan-1-ol hydrochloride

Cat. No.: B2865246
CAS No.: 1989659-25-7
M. Wt: 250.16
InChI Key: DCPVRNUKKCQRPL-UHFFFAOYSA-N
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Description

2-Amino-1-(4-chlorophenyl)-3-methylbutan-1-ol hydrochloride is a chemical compound with the molecular formula C10H15Cl2NO It is a derivative of phenylethanolamine and is often used in research settings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-chlorophenyl)-3-methylbutan-1-ol hydrochloride typically involves the reaction of 4-chlorobenzaldehyde with nitroethane to form 4-chloro-β-nitrostyrene. This intermediate is then reduced to 4-chloroamphetamine, which is further reacted with formaldehyde and hydrogen chloride to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-chlorophenyl)-3-methylbutan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-chlorobenzaldehyde or 4-chlorobenzoic acid.

    Reduction: Formation of 4-chloroamphetamine or 4-chlorophenylethanol.

    Substitution: Formation of various substituted phenylethanolamines depending on the substituent introduced.

Scientific Research Applications

2-Amino-1-(4-chlorophenyl)-3-methylbutan-1-ol hydrochloride has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on neurotransmitter systems and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including its use as a sympathomimetic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-chlorophenyl)-3-methylbutan-1-ol hydrochloride involves its interaction with adrenergic receptors in the body. It acts as a sympathomimetic agent, mimicking the effects of endogenous catecholamines like norepinephrine and epinephrine. This interaction leads to the activation of the adrenergic receptors, resulting in various physiological responses such as increased heart rate and bronchodilation.

Comparison with Similar Compounds

Similar Compounds

    4-Chloroamphetamine: Shares a similar structure but lacks the hydroxyl group.

    Phenylethanolamine: Lacks the chlorine substituent on the phenyl ring.

    Ephedrine: Similar in structure but has different substituents on the phenyl ring.

Uniqueness

2-Amino-1-(4-chlorophenyl)-3-methylbutan-1-ol hydrochloride is unique due to the presence of both the chlorine substituent and the hydroxyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets and unique reactivity in chemical synthesis.

Properties

IUPAC Name

2-amino-1-(4-chlorophenyl)-3-methylbutan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO.ClH/c1-7(2)10(13)11(14)8-3-5-9(12)6-4-8;/h3-7,10-11,14H,13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCPVRNUKKCQRPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C1=CC=C(C=C1)Cl)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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